molecular formula C22H21NO B12827397 N-(3,5-dimethylphenyl)-2,2-diphenylacetamide

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide

Cat. No.: B12827397
M. Wt: 315.4 g/mol
InChI Key: NRDRCRDRBXIBMJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethylphenyl group and a 2,2-diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 3,5-dimethylaniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,2-diphenylacetamide
  • N-(3,4-dimethylphenyl)-2,2-diphenylacetamide
  • N-(2,5-dimethylphenyl)-2,2-diphenylacetamide

Uniqueness

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group may enhance its stability and selectivity in certain reactions compared to other isomers.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21NO/c1-16-13-17(2)15-20(14-16)23-22(24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24)

InChI Key

NRDRCRDRBXIBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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